
3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide, also known as PHCCC, is a chemical compound that belongs to the imidazole class of compounds. It is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4). This means that it enhances the activity of mGluR4, which is involved in the regulation of neurotransmitter release in the brain. PHCCC has been studied extensively for its potential applications in the treatment of various neurological disorders.
Mechanism of Action
3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide enhances the activity of mGluR4 by binding to a specific site on the receptor, known as the allosteric modulatory site. This results in an increase in the activity of mGluR4, which in turn leads to the modulation of neurotransmitter release in the brain. The exact mechanism of action of 3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide is still being studied, but it is believed to involve the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It enhances the activity of mGluR4, which is involved in the regulation of neurotransmitter release in the brain. This can lead to an increase in the release of certain neurotransmitters, such as glutamate, which is involved in the regulation of synaptic plasticity and learning and memory. 3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide has a number of advantages for lab experiments. It is a selective positive allosteric modulator of mGluR4, which means that it can be used to study the role of this receptor in various neurological disorders. 3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide has also been shown to have a high degree of potency and selectivity, which makes it a useful tool for studying the pharmacology of mGluR4. However, one limitation of 3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide is that it is not very soluble in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are a number of future directions for the study of 3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide. One area of research is the development of novel therapies for neurological disorders based on the modulation of mGluR4 activity. Another area of research is the investigation of the molecular mechanisms underlying the effects of 3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide on mGluR4 signaling. Additionally, the development of more potent and selective positive allosteric modulators of mGluR4 may lead to the discovery of new therapeutic targets for neurological disorders.
Synthesis Methods
The synthesis of 3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide involves a multistep process. The first step is the preparation of 2-bromo-5-chloropyridine, which is then reacted with 2-amino-5-phenyl-1H-imidazole-4-carboxamide to yield 3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide. The synthesis of 3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide has been extensively studied for its potential applications in the treatment of various neurological disorders, including Parkinson's disease, epilepsy, and depression. It has been shown to enhance the activity of mGluR4, which is involved in the regulation of neurotransmitter release in the brain. This makes 3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide a promising candidate for the development of novel therapies for these disorders.
properties
IUPAC Name |
3-phenyl-N-pyridin-2-ylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(18-14-8-4-5-9-17-14)13-10-16-11-19(13)12-6-2-1-3-7-12/h1-11H,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCECGHOXLPFSMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC=C2C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate](/img/structure/B7454380.png)

![[2-(3-Ethylanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7454392.png)
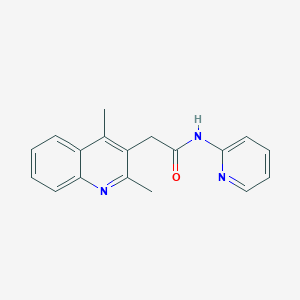
![5-(1,3-Benzodioxol-5-yl)-5-methyl-3-[2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7454405.png)
![3-phenyl-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B7454420.png)
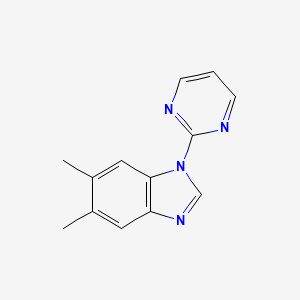
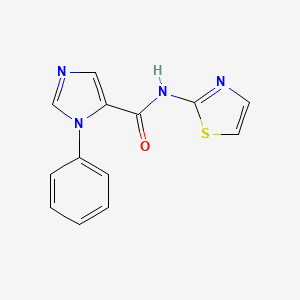
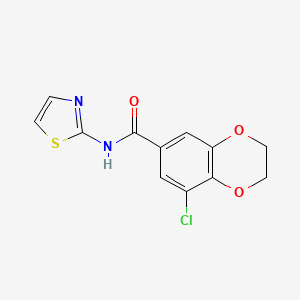

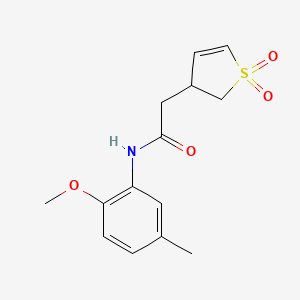
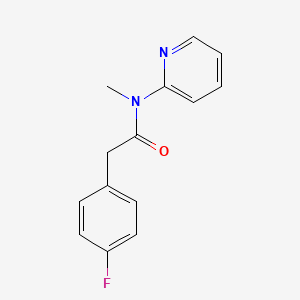
![2-[(3-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B7454462.png)
![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-[2-(cyclohexen-1-yl)ethyl]-5-methylthiophene-2-carboxamide](/img/structure/B7454474.png)